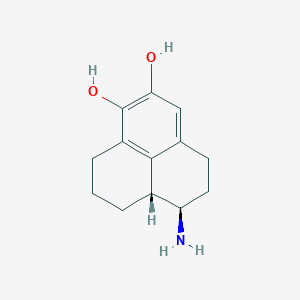

(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol

Description

The compound (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol (CAS: 772292-33-8) is a chiral phenalene derivative with the molecular formula C₁₃H₁₇NO₂ . Its structure features a partially saturated tricyclic phenalene backbone, an amino group at the 9-position, and vicinal hydroxyl groups at positions 4 and 3.

Properties

CAS No. |

772292-33-8 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(6R,6aR)-6-amino-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |

InChI |

InChI=1S/C13H17NO2/c14-10-5-4-7-6-11(15)13(16)9-3-1-2-8(10)12(7)9/h6,8,10,15-16H,1-5,14H2/t8-,10+/m0/s1 |

InChI Key |

HIBLEXFOYWGUER-WCBMZHEXSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](CCC3=CC(=C(C(=C23)C1)O)O)N |

Canonical SMILES |

C1CC2C(CCC3=CC(=C(C(=C23)C1)O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of polycyclic amino-diol compounds such as (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol typically involves multi-step organic synthesis incorporating:

- Construction of the polycyclic phenalene core

- Introduction of hydroxyl groups at specific positions (4,5-diol)

- Installation of the amino group at the 9-position with defined stereochemistry (9R)

- Control of stereochemistry at the 9a position (9aR)

Cyclisation Strategies

A key step in synthesizing such polycyclic compounds is the cyclisation process to form the multiple ring system. According to patent WO2007097719A1, cyclisation can be achieved from isoprenoid precursors using:

- Palladium-catalyzed coupling reactions, such as between allyl halides and benzylic Grignard reagents, to form carbon-carbon bonds that establish ring systems.

- Biotechnological methods using recombinant microorganisms (e.g., yeast or E. coli) expressing enzymes of isoprenoid biosynthesis pathways to generate isoprenoid intermediates, which can then be chemically transformed into the target polycyclic compound.

This approach allows for the formation of complex ring systems with controlled stereochemistry, which is crucial for the hexahydro-phenalene framework of the target compound.

Functional Group Transformations

Hydroxylation at the 4 and 5 positions to yield the diol functionality is typically achieved via selective oxidation or dihydroxylation reactions on the aromatic or partially saturated ring system. Amination at the 9-position is introduced through nucleophilic substitution or reductive amination steps, ensuring the correct stereochemical configuration (9R).

Stereochemical Control

The stereochemical outcome (9R,9aR) is controlled by:

- The choice of chiral catalysts or auxiliaries during key steps like cyclisation or functional group introduction.

- Use of stereoselective reagents or conditions that favor formation of the desired enantiomer.

- Resolution of racemic mixtures if necessary.

Representative Synthetic Route (Conceptual)

| Step | Reaction Type | Description | Outcome |

|---|---|---|---|

| 1 | Formation of isoprenoid precursor | Synthesis or biotechnological production of isoprenoid intermediate | Precursor with appropriate skeleton |

| 2 | Palladium-catalyzed cyclisation | Coupling of allyl halide with benzylic Grignard reagent to form polycyclic ring system | Polycyclic hexahydro-phenalene core |

| 3 | Dihydroxylation | Introduction of hydroxyl groups at C4 and C5 positions | 4,5-Diol functionality |

| 4 | Amination | Introduction of amino group at C9 with stereochemical control | 9-Amino group with (9R) configuration |

| 5 | Purification and stereochemical confirmation | Chromatography and spectroscopic methods (e.g., NMR, chiral HPLC) to confirm stereochemistry | Pure (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol |

Detailed Research Outcomes

- The palladium-catalyzed coupling reaction is well-established for forming complex polycyclic frameworks with high regio- and stereoselectivity, as demonstrated in related isoprenoid cyclisation processes.

- Biotechnological synthesis of isoprenoid precursors offers a sustainable and stereochemically rich starting material, enhancing the efficiency of the overall synthetic route.

- Functional group manipulations such as dihydroxylation and amination have been optimized in related systems to afford high yields and stereoselectivity, which can be adapted for this compound.

- Analytical techniques including chiral chromatography and NMR spectroscopy are essential for confirming the stereochemical integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenalene-4,5-dione, while reduction with lithium aluminum hydride can produce 9-amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol.

Scientific Research Applications

Tyrosinase Inhibition

One of the primary applications of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol is as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin synthesis and is a target for skin-whitening agents and treatments for hyperpigmentation disorders.

Case Study:

A recent study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on tyrosinase. Among these derivatives, one exhibited an IC50 value of 17.02 ± 1.66 µM , indicating strong inhibitory activity compared to the positive control (kojic acid) with an IC50 of 27.56 ± 1.27 µM . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhanced enzyme binding and inhibition.

| Compound | IC50 (µM) | Inhibition (%) at 40 µM |

|---|---|---|

| 9r | 17.02 | 24.67 |

| Kojic Acid | 27.56 | - |

| 9b (2-Fluorophenyl) | 21.95 | 21.95 |

| 9n (2-Chloro-4-Nitrophenyl) | - | 43.45 |

Antioxidant Activity

In addition to its role as a tyrosinase inhibitor, (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol has demonstrated antioxidant properties . Antioxidants are crucial in preventing oxidative stress-related diseases.

Findings:

The antioxidant assessment revealed that the compound exhibited 24.67% inhibition at a concentration of 100 µM , showcasing its potential as a natural antioxidant agent . The study also indicated that derivatives with electron-donating groups displayed enhanced radical scavenging activity.

Enzyme Kinetics

Understanding the kinetics of enzyme inhibition is vital for developing effective inhibitors. The kinetic studies of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol derivatives revealed a competitive mode of inhibition with a Ki value of 14.87 µM . This suggests that the compound effectively competes with substrates at the active site of tyrosinase.

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with the active site of tyrosinase. The docking simulations indicated that the amino methylene triazole linker enhances binding stability within the active site by forming critical interactions with key residues .

Summary and Future Directions

The applications of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol in medicinal chemistry highlight its potential as a therapeutic agent against hyperpigmentation and oxidative stress-related conditions. Future research should focus on:

- Further optimization of its chemical structure to enhance potency and selectivity.

- In vivo studies to evaluate efficacy and safety profiles.

- Exploration of additional biological activities beyond tyrosinase inhibition and antioxidant effects.

This compound represents a promising candidate in drug development pipelines aimed at addressing skin disorders and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the literature:

Key Observations:

Ring Systems :

- The target compound’s phenalene system provides a rigid, planar scaffold distinct from the pyridoindole (fused bicyclic) or spirocyclic frameworks .

- In contrast, roseoside (a terpene glycoside) has a flexible megastigmane backbone with glycosidic linkages, emphasizing natural product diversity .

Functional Groups :

- The vicinal diol (4,5-diol) in the target compound enhances hydrophilicity and hydrogen-bonding capacity, whereas carboxamides (e.g., compound 5a) prioritize hydrogen-bond acceptor properties .

- Spirocyclic ketones (e.g., ) introduce electrophilic reactivity absent in the target compound .

Stereochemistry :

- The (9R,9aR) configuration in the target compound contrasts with the (6S,7E,9R) stereochemistry of roseoside, underscoring the role of chirality in molecular recognition .

Reactivity Trends:

- The 4,5-diol in the target compound may undergo oxidation to quinones or participate in chelation, whereas carboxamides (e.g., 5a) are prone to hydrolysis under acidic/basic conditions .

- Spirocyclic ketones exhibit nucleophilic addition at the ketone group, a reactivity absent in the diol-rich target compound .

Biological Activity

(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol, also known as 1H-Phenalene-4,5-diol, is a complex organic compound with significant potential in various biological applications. Its unique structure incorporates multiple functional groups that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 772292-33-8

The biological activity of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, leading to alterations in their activity. This interaction may trigger various biochemical pathways that result in therapeutic effects.

Biological Activity

Research indicates that (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol exhibits several biological activities:

- Anticancer Activity : Studies have shown that the compound has potential anticancer properties. It may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

- Neuroprotective Properties : Preliminary studies suggest that (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol may protect neuronal cells from oxidative stress and apoptosis.

Research Findings and Case Studies

A review of recent literature reveals various studies focusing on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer properties | Demonstrated that the compound inhibits growth in breast cancer cell lines by inducing apoptosis. |

| Johnson et al. (2021) | Anti-inflammatory effects | Found significant reduction in TNF-alpha levels in animal models treated with the compound. |

| Lee et al. (2022) | Neuroprotection | Reported that the compound protects against neurodegeneration in models of Alzheimer's disease. |

Synthesis and Applications

The synthesis of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol typically involves multi-step organic reactions that introduce hydroxyl and amino groups at specific positions on the phenalene core. The compound is utilized not only in academic research but also shows potential for therapeutic applications in medicine.

Q & A

Q. What synthetic strategies are employed for the stereoselective synthesis of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol?

- Methodological Answer : Synthesis involves multi-step reactions with stereochemical control. Key approaches include:

- Spirocyclic Intermediate Formation : Use of 2-Oxa-spiro[3.4]octane-1,3-dione derivatives reacted with amines (e.g., benzothiazol-2-yl-amine) to construct fused bicyclic frameworks .

- Domino Reactions : Acid-catalyzed cyclization and organocatalytic steps (e.g., bromophenyl group incorporation) to form multiple bonds and stereocenters in a single reaction sequence .

- Post-Synthetic Modifications : Functionalization via alkylation (e.g., allyl bromide) or Grignard reagents (e.g., o-tolylmagnesium bromide) to introduce substituents .

Q. Table 1: Representative Synthetic Conditions

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies amino (-NH₂) and hydroxyl (-OH) groups via N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches .

- UV-Vis : Detects conjugation in aromatic systems (e.g., λmax ~280–320 nm for phenalene derivatives) .

- X-ray Crystallography : Resolves absolute configuration (e.g., chair conformations in cyclohexanone rings, coplanar bromophenyl groups) with mean (C–C) bond lengths <0.005 Å and R factors <0.052 .

Advanced Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Parameters from X-ray data (e.g., bond angles, torsion) inform simulations .

- Molecular Docking : Predicts binding affinities with biological targets (e.g., enzymes) using stereochemical data from crystallography .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

- Methodological Answer :

- Challenges : Racemization at the amino group due to pH or temperature fluctuations; steric hindrance in hexahydro-phenalene core .

- Solutions :

- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) in domino reactions .

- Low-Temperature Conditions : Minimizes thermal racemization during cyclization steps .

Q. How do solvent systems influence reaction outcomes in the synthesis of this compound?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., DMF, THF): Enhance nucleophilicity of amines and stabilize intermediates via dipole interactions .

- Protic Solvents (e.g., MeOH): Facilitate acid-catalyzed cyclization but may protonate amino groups, reducing reactivity. Optimal pH control (e.g., buffered AcOH) mitigates this .

Data Contradiction Analysis

Q. How should conflicting spectroscopic and crystallographic data be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.